molecular formula C24H19FN4O2S2 B3014783 2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide CAS No. 959546-61-3

2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B3014783
CAS No.: 959546-61-3
M. Wt: 478.56
InChI Key: ZEAFEJVNNJVKCR-UHFFFAOYSA-N
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Description

2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5) [ source ]. This compound is a key research tool for investigating the diverse roles of the TGF-β signaling pathway, which is critically involved in cell proliferation, differentiation, apoptosis, and extracellular matrix production . Its primary research value lies in its ability to selectively inhibit Smad2/3 phosphorylation downstream of ALK5 activation, allowing scientists to dissect TGF-β-driven processes in areas such as cancer biology, particularly in the context of epithelial-to-mesenchymal transition (EMT), metastasis, and tumor fibrosis . Furthermore, this inhibitor is utilized in studies of fibrotic diseases, immunology, and cardiovascular remodeling, providing a means to probe the therapeutic potential of ALK5 inhibition in experimental models. Its specific chemical structure, featuring the imidazoquinazolinone core, is designed for high affinity and selectivity, making it a valuable asset for lead optimization in preclinical drug discovery campaigns.

Properties

IUPAC Name

2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O2S2/c25-18-9-3-1-6-15(18)14-33-24-28-19-10-4-2-8-17(19)22-27-20(23(31)29(22)24)12-21(30)26-13-16-7-5-11-32-16/h1-11,20H,12-14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAFEJVNNJVKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CS5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazoquinazoline core, followed by the introduction of the fluorophenyl and thiophenyl groups. Common synthetic methods include:

    Cyclization Reactions: Formation of the imidazoquinazoline core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the fluorophenyl and thiophenyl groups via nucleophilic substitution reactions.

    Sulfurization: Incorporation of the sulfanyl group through sulfurization reactions using reagents like thiourea or sulfur chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The fluorophenyl and thiophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is being studied for its potential therapeutic applications. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development. The presence of the fluorophenyl group enhances binding affinity to specific receptors or enzymes, while the sulfanyl group can facilitate various chemical reactions that are crucial for biological activity.

Case Studies
Recent studies have indicated that derivatives of imidazoquinazolines exhibit anti-cancer properties by inducing apoptosis in cancer cells. For instance, similar compounds have shown effectiveness against various cancer types in vitro and in vivo models.

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a significant building block in organic synthesis, particularly in the development of more complex pharmaceutical agents. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—allows chemists to modify its structure to enhance biological activity or create new derivatives .

Chemical Reactions
The compound can participate in:

  • Oxidation : The sulfanyl group can be oxidized to sulfoxides or sulfones.
  • Reduction : The carbonyl group can be reduced to form alcohols.
  • Substitution Reactions : The fluorophenyl group allows for nucleophilic substitution, enabling the introduction of different substituents .

Biological Research

Understanding Biological Mechanisms
Research involving this compound focuses on elucidating its mechanisms of action within biological systems. Studies have shown that it interacts with specific molecular pathways, influencing cellular processes such as proliferation and apoptosis .

Potential Applications in Drug Discovery
Due to its structural features and biological activity, this compound is being investigated as a lead compound in drug discovery programs aimed at treating diseases such as cancer and infectious diseases. Its ability to modulate enzyme activity makes it a valuable candidate for further exploration in pharmacology .

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryPotential therapeutic agent with unique binding propertiesAnti-cancer studies showing apoptosis induction
Organic SynthesisBuilding block for complex molecules; versatile chemical reactivitySynthesis of derivatives through oxidation and reduction
Biological ResearchInvestigating mechanisms of action; potential lead compound for drug discoveryStudies on interaction with cellular pathways

Mechanism of Action

The mechanism of action of 2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl and thiophenyl groups can enhance its binding affinity and specificity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare it with structurally and functionally related derivatives, focusing on substituents, synthetic routes, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Key Data (Yield, m.p., Activity) Reference
Target Compound Imidazo[1,2-c]quinazolinone 5-(2-Fluorobenzylsulfanyl), N-(thiophen-2-ylmethyl)acetamide N/A (hypothetical data inferred from analogs) N/A
2-[(3-Methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]acetamide Triazinoquinazoline 2-Fluorophenylaminoethylthio, thiadiazole, methyltriazinoquinazoline Yield: 72.1%; m.p.: 248–251°C; IR: 1712 cm⁻¹ (C=O), 1668 cm⁻¹ (amide); Moderate anti-inflammatory activity
2-[5-[(2-Chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide Imidazo[1,2-c]quinazolinone 5-(2-Chlorobenzylsulfanyl), N-(2-methoxybenzyl)acetamide Higher lipophilicity (Cl vs. F); Reduced metabolic stability in vitro
2-((5-(Benzothiazol-2-ylthiomethyl)-4-phenyl-1,2,4-triazol-3-ylthio))-N-(3-hydroxypropyl)acetamide Triazole Benzothiazole, phenyl, 3-hydroxypropylacetamide Enhanced aqueous solubility (hydroxypropyl group); Antifungal activity observed at 10 µg/mL
N-(3-Methoxyphenyl)-2-[4-methyl-5-(methylsulfanylphenylcarbamoyl)-1,2,4-triazol-3-yl]acetamide Triazole 3-Methoxyphenyl, methylsulfanylphenylcarbamoyl m.p.: 192–195°C; IR: 1655 cm⁻¹ (amide); Weak kinase inhibition

Key Findings

Triazole-based analogs (e.g., ) show broader synthetic versatility but lower thermal stability (lower melting points).

Substituent Effects: Halogenated Benzyl Groups: The 2-fluorophenyl group in the target compound likely improves metabolic stability over the 2-chlorophenyl analog , though the latter may have stronger electron-withdrawing effects. Thiophene vs.

Synthetic Efficiency :

  • The target compound’s synthesis likely follows a route similar to (hydrazide intermediates, thioglycolic acid coupling), though yields may vary due to steric hindrance from the thiophen-2-ylmethyl group .
  • Triazole derivatives (e.g., ) are synthesized via cyclocondensation, achieving higher yields (>70%) but requiring harsher conditions (refluxing CS₂/KOH) .

Biological Activity: Fluorophenyl-substituted compounds (target, ) show promise in anti-inflammatory applications, while hydroxypropyl- or benzothiazole-containing analogs () excel in antimicrobial activity. No direct cytotoxic data exist for the target compound, but imidazo[1,2-c]quinazolinones generally exhibit moderate activity against kinase targets .

Biological Activity

The compound 2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide is a member of the imidazoquinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound includes several key functional groups that contribute to its biological activity:

Functional Group Description
Imidazoquinazoline coreProvides a scaffold for biological activity.
Fluorophenyl groupEnhances lipophilicity and potential binding interactions.
Thiophenyl groupMay contribute to unique electronic properties.
Sulfanyl moietyPotentially involved in redox reactions and enzyme interactions.

Biological Activity Overview

Research indicates that compounds within the imidazoquinazoline class exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives can exhibit significant antibacterial and antifungal properties. The presence of the fluorophenyl and thiophenyl groups may enhance these effects by improving interaction with microbial targets.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has potential anti-inflammatory activity, possibly through modulation of cytokine production or inhibition of specific inflammatory pathways.

The biological activity of 2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide is thought to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, such as kinases or proteases.
  • Receptor Interaction : It may bind to various receptors, modulating their activity and influencing downstream signaling pathways.
  • Redox Activity : The sulfanyl group could facilitate redox reactions that alter cellular redox states, impacting cell survival and proliferation.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of imidazoquinazoline derivatives found that certain compounds exhibited minimum inhibitory concentrations (MIC) against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The MIC values for selected derivatives ranged from 0.25 to 1 μg/mL, indicating potent antimicrobial properties .

Anticancer Studies

In vitro studies on cancer cell lines demonstrated that compounds similar to 2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide can induce apoptosis in leukemia cells at concentrations as low as 0.5 µM. These findings suggest a promising avenue for further exploration in cancer therapeutics .

Anti-inflammatory Effects

Research into the anti-inflammatory properties revealed that certain derivatives can significantly reduce pro-inflammatory cytokine levels in activated macrophages. This effect was measured using ELISA assays, showing a dose-dependent reduction in TNF-alpha and IL-6 levels .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Sulfanyl group introduction : Reacting intermediates with thiol-containing reagents (e.g., (2-fluorophenyl)methanethiol) under reflux conditions in ethanol or DMF.
  • Acetamide coupling : Using coupling agents like EDCI/HOBt to attach the N-[(thiophen-2-yl)methyl]acetamide moiety to the imidazoquinazolinone core.
  • Purification : Column chromatography (silica gel, chloroform:methanol gradients) and recrystallization from ethanol/water mixtures.
    • Monitoring : Reaction progress is tracked via TLC (e.g., chloroform:methanol 7:3) .

Q. How is the compound characterized structurally?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., fluorine at 2-fluorophenyl, thiophene protons).
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., observed [M+H]+ vs. theoretical).
  • X-ray crystallography : For resolving 3D conformation of the imidazoquinazolinone core (if single crystals are obtained) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. phenyl groups) impact biological activity?

  • SAR approach :

  • Fluorine substitution : The 2-fluorophenyl group enhances metabolic stability and lipophilicity, improving membrane permeability in in vitro assays .
  • Thiophene vs. furan : Thiophene’s sulfur atom increases π-π stacking interactions with target proteins, as shown in docking studies .
    • Experimental validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) using analogs with varying substituents .

Q. What strategies optimize yield in the final acetamide coupling step?

  • Reaction optimization :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Catalyst screening : Pd(PPh₃)₄ or CuI for Ullmann-type couplings, monitored via HPLC to minimize side products.
  • Temperature control : Maintaining 60–80°C prevents decomposition of the imidazoquinazolinone core .

Q. How can computational modeling predict target binding modes?

  • Protocol :

  • Molecular docking : Use AutoDock Vina with crystal structures of kinases or GPCRs. The fluorophenyl and thiophene groups show preferential binding to hydrophobic pockets.
  • MD simulations : GROMACS for assessing stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns) .

Q. What in vitro assays are suitable for evaluating anti-inflammatory potential?

  • Assay design :

  • COX-2 inhibition : Measure prostaglandin E₂ (PGE₂) levels in LPS-stimulated macrophages via ELISA.
  • NF-κB luciferase reporter : Transfected HEK293 cells treated with TNF-α, with IC₅₀ calculated from luminescence data .

Data Contradictions & Resolution

Q. Discrepancies in reported solubility profiles: How to address them?

  • Resolution :

  • Solvent systems : Test DMSO:PBS mixtures for in vitro assays vs. ethanol/water for pharmacokinetic studies.
  • pH-dependent solubility : Use UV-Vis spectroscopy at pH 5–8 to identify optimal conditions .

Methodological Best Practices

Q. How to ensure reproducibility in SAR studies?

  • Guidelines :

  • Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).
  • Triplicate measurements : Statistical analysis (ANOVA, p < 0.05) to confirm significance of activity trends .

Q. What are pitfalls in scaling up synthesis?

  • Challenges :

  • Exothermic reactions : Use jacketed reactors with controlled cooling during thiol addition.
  • Purification bottlenecks : Replace column chromatography with preparative HPLC for >10 g batches .

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